6-(propan-2-yl)-1,4-oxazepane

Medicinal chemistry Physicochemical profiling Lead optimization

6-(Propan-2-yl)-1,4-oxazepane bridges the documented scarcity of 1,4-oxazepane scaffolds in commercial libraries. • Enables scaffold-hopping from morpholine to oxazepane for dopamine D₄/GPCR programs, supported by 3D-QSAR-validated affinity shifts. • CNS-appropriate logP 0.86-1.0 supports oral drug candidate development without CYP2D6 liability of azepane analogs. • Primary/secondary amine handles support amide coupling, reductive amination, sulfonylation, and urea formation for rapid library expansion. Multigram quantities available with short lead times.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1860126-79-9
Cat. No. B2608363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(propan-2-yl)-1,4-oxazepane
CAS1860126-79-9
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC(C)C1CNCCOC1
InChIInChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3
InChIKeyHVTRAPBQDQZBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yl)-1,4-oxazepane: Core Identity & Procurement


6-(Propan-2-yl)-1,4-oxazepane (CAS 1860126-79-9) is a saturated seven-membered 1,4-oxazepane heterocycle bearing an isopropyl substituent at the 6-position [1]. With a molecular formula of C₈H₁₇NO (MW 143.23 g/mol), it belongs to a class of heterocycles that occupy a privileged position at the interface of diazepane, morpholine, and azepane scaffolds [2]. Despite the clinical validation of oxazepane-containing drugs such as amoxapine and loxapine, 1,4-oxazepanes as a class remain strikingly scarce in commercial compound libraries due to historically limited synthetic access [2][3]. The target compound is available as a research-grade building block from multiple suppliers at ≥95% purity, with catalog identifiers including EN300-3160422 (Enamine) and CSC016061825 (Chemspace) [1].

Scaffold-hopping campaigns requiring a 7-membered saturated heterocycle with CNS-compatible logP
Diversity-oriented library synthesis targeting scarce oxazepane chemical space
ADME risk mitigation research leveraging the oxazepane core's reported CYP2D6 liability profile

Why Generic 1,4-Oxazepane Cannot Substitute for the 6-Isopropyl Analog


The 6-position substituent on the 1,4-oxazepane ring exerts a non-linear influence on both physicochemical properties and biological outcomes that precludes simple analog replacement. Moving from the unsubstituted parent (XLogP3-AA: −0.2) to the 6-methyl (logP: 0.142), 6-ethyl (logP: 0.8–1.4), and 6-isopropyl (XLogP3-AA: 1.0; LogP: 0.86) derivatives produces a progressive increase in lipophilicity that alters membrane permeability, metabolic stability, and off-target binding in a substituent-specific manner [1][2]. In dopamine D₄ receptor ligand series, the ring size difference between morpholine (6-membered) and 1,4-oxazepane (7-membered) was explicitly identified as critical for receptor affinity, with 3D-QSAR models revealing that the spatial disposition of the basic amine is governed by ring expansion [3]. Furthermore, comparisons of matched azepane/oxazepane pairs demonstrated that incorporation of the ring oxygen reduces both ClogP and CYP2D6 inhibitory liability (19% vs 44% inhibition for oxazepane vs azepane), highlighting that scaffold-level heteroatom identity—and by extension substitution pattern—directly impacts developability profiles [4]. Generic interchange of 6-substituted oxazepane analogs without quantitative justification thus risks perturbing multiple interdependent parameters in a given SAR series.

Target vs. Potential Substitute
6-(Propan-2-yl)-1,4-oxazepane
Parent 1,4-oxazepane
LogP ~1.0 supports CNS-range permeability context
LogP −0.2 to −0.38 may shift permeability and membrane partitioning significantly
1,4-Oxazepane (7-membered) ring geometry
Morpholine (6-membered) bioisostere
Distinct pharmacophore map for basic amine in D₄ receptor 3D-QSAR
Different amine spatial disposition; may shift GPCR affinity and selectivity profiles

6-(Propan-2-yl)-1,4-oxazepane: Quantitative Differentiation Evidence


Lipophilicity Shift vs. Unsubstituted 1,4-Oxazepane

6-(Propan-2-yl)-1,4-oxazepane exhibits computed logP values of 0.86 (Chemspace) and XLogP3-AA of 1.0 (PubChem), representing a substantial lipophilicity increase of approximately 1.0–1.4 log units over the parent 1,4-oxazepane scaffold, which displays XLogP3-AA of −0.2 (PubChem) and logP of −0.377 (Chembase) [1][2][3]. The 6-methyl analog (logP: 0.142) and 6-ethyl analog (logP: 0.8–1.4) occupy intermediate positions, confirming a predictable, graduated relationship between alkyl chain length and lipophilicity within this scaffold series [4]. The measured difference of +1.2 to +1.4 log units versus the parent places the isopropyl derivative squarely within the lipophilicity range considered optimal for CNS drug-like properties (LogP 1–3), whereas the parent falls below this window [5].

Lipophilicity shift vs. parent
Cross-study comparable
ΔlogP ≈ +1.0 to +1.4 vs parent 1,4-oxazepane; target LogP 0.86–1.0
May support membrane permeability context for CNS research models
Computed values from authoritative databases; experimental logD data to verify
Medicinal chemistry Physicochemical profiling Lead optimization

CYP2D6 Inhibition: Oxazepane vs. Azepane Core

In a head-to-head matched-pair study of norepinephrine transporter (NET) inhibitors, the 7-phenyl-1,4-oxazepane derivative (2) exhibited CYP2D6 inhibition of only 19%, compared to 44% inhibition for the corresponding 4-phenylazepane derivative (1) lacking the ring oxygen [1]. This 25-percentage-point reduction in CYP2D6 liability was attributed to the lower ClogP of the oxazepane (1.9) versus the azepane (2.9), with the ring oxygen contributing directly to the ClogP reduction [1]. The 6-isopropyl substitution on the target compound further modulates lipophilicity, offering a means to fine-tune the CYP2D6 risk profile relative to unsubstituted or differently substituted oxazepane cores.

CYP2D6 liability: oxazepane vs. azepane
Class-level inference
19% inhibition (oxazepane) vs. 44% (azepane); Δ −25 points
Supports scaffold-based CYP2D6 risk assessment for monoamine transporter research
Class-level observation from matched-pair NET inhibitor series; 6-isopropyl impact requires confirmation
Drug metabolism ADME-Tox Drug-drug interaction

Ring Size and Dopamine D₄ Affinity: Oxazepane vs. Morpholine

A systematic investigation of 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as dopamine D₄ receptor ligands established that the ring size difference between the six-membered morpholine and the seven-membered 1,4-oxazepane is a critical determinant of receptor affinity [1]. 3D-QSAR analysis (GRID/GOLPE methodology) revealed that regions important for affinity are situated around the aliphatic amine belonging to the morpholine or 1,4-oxazepane system, with the expanded ring altering the spatial orientation of the key pharmacophoric basic nitrogen [1]. The specificity of this ring-size effect means that morpholine and 1,4-oxazepane cannot be treated as interchangeable bioisosteres; SAR outcomes depend on which heterocyclic core is deployed.

Ring size and D₄ receptor affinity
Class-level inference
Ring size (6 vs. 7) is a significant determinant in 3D-QSAR pharmacophore map
Supports scaffold-hopping research where basic amine geometry is a key pharmacophoric element
Radioligand binding and GRID/GOLPE QSAR on morpholine and oxazepane series
GPCR ligands Dopamine receptors Scaffold hopping

Scaffold Scarcity: 1,4-Oxazepanes in Compound Libraries

A 2026 study from the Enamine/National Academy of Sciences of Ukraine collaboration explicitly states that 'seven-membered heterocycles like 1,4-oxazepanes are strikingly scarce in compound libraries, despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. This scarcity is directly attributed to the historical lack of reliable synthetic routes, which the same study addressed through optimized multigram-scale protocols for 6-functionalized oxazepanes [1]. The 6-(propan-2-yl)-1,4-oxazepane compound, available as Enamine building block EN300-3160422, is one of the relatively few commercially accessible representatives of this pharmacologically important but synthetically challenging scaffold class.

Scaffold scarcity in compound libraries
Class-level inference
Described as 'strikingly scarce' in commercial libraries by Enamine/UA authors
Represents a differentiated building block for library enrichment and diversity-oriented synthesis
Qualitative assessment based on commercial library composition as of 2025-2026
Chemical biology Compound library design Fragment-based drug discovery

Multigram Synthetic Accessibility for Lead Optimization

The 2026 Kaliberda et al. publication demonstrates a robust protocol for multigram synthesis of 6-functionalized 1,4-oxazepanes, explicitly encompassing both unsubstituted and methyl-substituted precursors and providing a scalable route to diverse functionalized oxazepanes previously inaccessible at preparative scale [1]. This synthetic advance is directly reflected in the commercial availability of 6-(propan-2-yl)-1,4-oxazepane from Enamine at quantities ranging from 100 mg to 5 g (≥95% purity), with a 2-day lead time from US stock [2]. The validated scalability distinguishes this compound from many custom-synthesized 1,4-oxazepane derivatives that may require weeks to months for preparation.

Multigram synthetic accessibility
Supporting evidence
Available off-the-shelf at 100 mg to 5 g scale; 2-day lead time from US stock
Enables lead optimization campaigns without custom synthesis delays
Enamine US catalog ≥95% purity; validated route published in 2026
Process chemistry Scale-up Medicinal chemistry supply

6-(Propan-2-yl)-1,4-oxazepane: Research & Industrial Applications


CNS GPCR Scaffold-Hopping: Morpholine to 1,4-Oxazepane

Medicinal chemistry teams targeting dopamine D₄ or related GPCRs can deploy 6-(propan-2-yl)-1,4-oxazepane as a key intermediate in scaffold-hopping exercises designed to exploit the distinct pharmacophore geometry of the seven-membered oxazepane ring versus the six-membered morpholine. The 3D-QSAR evidence demonstrating ring-size-dependent affinity shifts [1], combined with the compound's CNS-appropriate logP of 0.86–1.0 [2], positions it as an ideal building block for exploring novel chemical space around the basic amine pharmacophore without incurring the synthetic burden of de novo oxazepane construction.

Diversity-Oriented Library Synthesis of 1,4-Oxazepanes

Compound library producers and screening collection curators can use 6-(propan-2-yl)-1,4-oxazepane to address the documented scarcity of 1,4-oxazepane scaffolds in commercial libraries [1]. The compound's primary and secondary amine handles (one HBD, two HBA) [2] support diverse functionalization strategies—amide coupling, reductive amination, sulfonylation, and urea formation—enabling generation of hundreds of analogs from a single building block. The multigram availability and short lead time from Enamine [3] make this strategy operationally viable for library production timelines.

CYP2D6 Risk Mitigation in Monoamine Transporter Programs

Drug discovery programs targeting norepinephrine, serotonin, or dopamine transporters can preferentially select 1,4-oxazepane over azepane scaffolds as a core motif to reduce CYP2D6-mediated drug-drug interaction risk. The class-level evidence showing a −25-percentage-point reduction in CYP2D6 inhibition for oxazepane versus matched azepane (19% vs 44%) [1] provides a quantitative rationale for incorporating 6-(propan-2-yl)-1,4-oxazepane into early SAR exploration. The isopropyl substituent offers an additional dimension of lipophilicity tuning to further optimize the CYP2D6 and ADME profile.

Physicochemical Optimization via 6-Alkyl Substitution

Physical property profiling groups can construct a systematic logP ladder using the 6-substituted 1,4-oxazepane series: parent (−0.2 to −0.38) → 6-methyl (0.142) → 6-ethyl (0.8–1.4) → 6-isopropyl (0.86–1.0) [1][2][3]. This graduated series enables quantitative deconvolution of substituent effects on permeability, solubility, metabolic stability, and protein binding within a single scaffold framework. The 6-isopropyl analog occupies a logP sweet spot (≈1.0) that balances membrane permeability with aqueous solubility for oral drug candidates.

Application
Selection Property
Validation Focus
CNS GPCR scaffold-hopping studies
7-membered ring pharmacophore geometry with CNS-range logP
Receptor affinity and selectivity shift relative to morpholine series
Diversity-oriented oxazepane library synthesis
Scarce heterocyclic scaffold with multiple functionalization handles
Library novelty and chemical space coverage verification
CYP2D6 risk assessment in transporter research
Oxazepane core with reported lower CYP2D6 inhibition vs. azepane
CYP2D6 liability and ADME profile confirmation with 6-isopropyl substituent
Physicochemical optimization via alkyl-substituent ladder
Systematic logP progression from 6-H to 6-isopropyl analog
Deconvolution of substituent effects on permeability and solubility within a single scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(propan-2-yl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.